molecular formula C14H18O7 B1198283 Pentaerythritol triacrylate CAS No. 3524-68-3

Pentaerythritol triacrylate

Cat. No. B1198283
CAS RN: 3524-68-3
M. Wt: 298.29 g/mol
InChI Key: HVVWZTWDBSEWIH-UHFFFAOYSA-N
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Description

Pentaerythritol Triacrylate (PETA) is a multifunctional acrylate monomer used widely in the synthesis of polymers due to its excellent reactivity and crosslinking capabilities. It serves as a crucial component in the production of coatings, adhesives, and composite materials, offering enhanced mechanical, thermal, and chemical properties.

Synthesis Analysis

The synthesis of PETA typically involves the esterification of pentaerythritol with acrylic acid. Studies have optimized the synthesis conditions, achieving high yields under environmentally friendly conditions. For instance, using solid super acid catalysts like SO~(2-)_4/TiO_2/La~(3+) has been shown to improve the synthesis efficiency, with optimal conditions including a ratio of acid to alcohol of 3.5:1, reaction temperatures around 120°C, and specific amounts of catalyst and polymerization retarders to achieve high productivity rates of 78.5% (Z. Guangming, 2005).

Molecular Structure Analysis

The molecular structure of PETA, characterized by its triacrylate functional groups attached to a pentaerythritol core, allows for high degrees of crosslinking in polymer matrices. This structure contributes to the enhanced physical and chemical properties of the resulting polymers, including improved mechanical strength and chemical resistance.

Chemical Reactions and Properties

PETA undergoes rapid photopolymerization in the presence of photoinitiators, leading to highly crosslinked polymer networks. This reactivity is leveraged in UV-curable coatings and adhesives, where PETA-based formulations demonstrate excellent adhesion, hardness, and chemical resistance. The introduction of PETA into polymer matrices significantly impacts the thermal and mechanical properties of the materials, as evidenced by various studies analyzing its effects on polymer crosslink density and property enhancements.

Physical Properties Analysis

The physical properties of PETA, including its viscosity, boiling point, and solubility, play crucial roles in its application in polymer formulations. PETA's relatively low viscosity facilitates its incorporation into various formulations, enhancing the processability and final properties of the cured materials. The material's compatibility with a wide range of solvents and monomers further expands its application scope in the synthesis of high-performance polymers.

Chemical Properties Analysis

PETA's chemical properties, particularly its reactivity with different monomers and polymers, enable the design of materials with tailored properties. Its acrylate groups can copolymerize with a vast array of monomers, allowing for the synthesis of polymers with specific functionalities, thermal resistances, and mechanical strengths. The presence of PETA in polymer networks also contributes to increased chemical resistance, making these materials suitable for use in harsh environments.

  • Synthesis and characterization of PETA using solid super acid catalysts, achieving high productivity rates (Z. Guangming, 2005).
  • Study on the synthesis of PETA and its yield optimization, highlighting the importance of catalyst and inhibitor content in the esterification process (X. Xiong, 2003).

Scientific Research Applications

  • Toxicology and Health Concerns : PETA is used in the production of UV-curable inks, coatings, and adhesives. It was studied for toxicological effects in animals, revealing potential health concerns when exposed to high doses. This included dermatitis and squamous cell neoplasms at the site of application, highlighting the need for careful handling and exposure control (National Toxicology Program genetically modified model report, 2005).

  • Dermatological Reactions : PETA has been identified as a cause of contact dermatitis and conjunctivitis, especially in individuals handling printing inks. This underscores the importance of minimizing skin contact with multifunctional acrylates like PETA (Nethercott, 1978).

  • Material Synthesis : The synthesis process of PETA and factors affecting its yield were explored, with the optimal conditions involving specific ratios of reactants and catalysts. This research contributes to the efficient production of PETA for various applications (Xiong, 2003).

  • Polymer Research : Studies on PETA homopolymers and copolymers have examined their swelling, porosity, and potential as hydrogels. These properties are significant for various applications, including drug delivery systems and other biomedical uses (Kolarz & Wojaczyǹska, 1998).

  • Analytical Chemistry Applications : PETA has been used in the creation of antibody-mimicking polymers, which are applied as chiral stationary phases in high-performance liquid chromatography. This innovative approach improves load capacity, selectivity, and resolving capability for chiral separations (Kempe, 1996).

  • Biomedical Engineering : The modification of PENTA-BA matrices with ethylenediamine for enzyme immobilization was explored. This research is relevant for creating biocompatible materials with high swelling and specific volume characteristics important in biomedical applications (Kolarz et al., 1995).

  • Photopolymerization Studies : Research on the photopolymerization of PETA in blends with poly(lactic acid) reveals insights into the stability and mechanical properties of these materials, which are useful in various industrial applications (Kaczmarek et al., 2013).

  • Advanced Materials Fabrication : PETA has been utilized in the fabrication of periodic microstructures through femtosecond laser interference patterning. This method allows for the creation of complex geometries and structures for advanced material applications (Lasagni et al., 2009).

Safety And Hazards

Pentaerythritol triacrylate is moderately toxic by ingestion and skin contact. It is a skin and severe eye irritant . It is explosively unstable at temperatures near its boiling point . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or clothing .

properties

IUPAC Name

[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate
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InChI

InChI=1S/C14H18O7/c1-4-11(16)19-8-14(7-15,9-20-12(17)5-2)10-21-13(18)6-3/h4-6,15H,1-3,7-10H2
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InChI Key

HVVWZTWDBSEWIH-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)OCC(CO)(COC(=O)C=C)COC(=O)C=C
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Molecular Formula

C14H18O7
Record name PENTAERYTHRITOL TRIACRYLATE
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Related CAS

27775-58-2
Record name 2-Propenoic acid, 1,1′-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer
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DSSTOX Substance ID

DTXSID2025842
Record name Pentaerythritol triacrylate
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Molecular Weight

298.29 g/mol
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Physical Description

Thick clear yellow liquid. (NTP, 1992), Liquid; NKRA, Thick yellow liquid; [CAMEO] Clear liquid; [Alfa Aesar MSDS]
Record name PENTAERYTHRITOL TRIACRYLATE
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Record name 2-Propenoic acid, 1,1'-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester
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Boiling Point

401 to 419 °F at 760 mmHg (Detonates) (NTP, 1992)
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Solubility

Insoluble (<1 mg/ml at 64 °F) (NTP, 1992)
Record name PENTAERYTHRITOL TRIACRYLATE
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Product Name

Pentaerythritol triacrylate

CAS RN

3524-68-3
Record name PENTAERYTHRITOL TRIACRYLATE
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Record name Pentaerythrityl triacrylate
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Record name 2-(hydroxymethyl)-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate
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Synthesis routes and methods I

Procedure details

Into a 1-liter separable flask were put 667 parts (2 mol) of pentaerythritol triacrylate (manufactured by Nippon Kayaku, trade name: KAYARAD PET-30), 222 g (1 mol) of isophorone diisocyanate and 0.18 parts of hydroquinone monomethyl ether. With stirring, air was introduced into the liquid through a glass tube, and the liquid temperature was made to be 70° C. Thereto was added 0.18 parts of dibutyltin dilaurate and while the reaction temperature was adjusted to be between 70 and 80° C., reaction was performed for 6 hours to give a urethane acrylate of isophorone diisocyanate and pentaerythritol triacrylate.
Quantity
2 mol
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222 g
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Synthesis routes and methods II

Procedure details

Into a 2-liter separable flask were put 1001 parts (3 mol) of pentaerythritol triacrylate, 540 parts (1 mol) of hexamethylene diisocyanate trimer, and 0.31 parts of hydroquinone monomethyl ether. With stirring, air was introduced into the liquid through a glass tube, and the liquid temperature was made to be 70° C. Thereto was added 0.31 parts of dibutyltin dilaurate and while the reaction temperature was adjusted to be between 70 and 80° C., reaction was performed for 5 hours to give a urethane acrylate of hexamethylene diisocyanate trimer and pentaerythritol triacrylate.
Quantity
3 mol
Type
reactant
Reaction Step One
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1 mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentaerythritol triacrylate
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Pentaerythritol triacrylate
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Pentaerythritol triacrylate
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Pentaerythritol triacrylate
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Pentaerythritol triacrylate

Citations

For This Compound
3,260
Citations
E Bat, TG van Kooten, J Feijen… - Macromolecular …, 2011 - Wiley Online Library
… Recently, we have shown that the efficiency of gamma irradiation crosslinking of high molecular weight PTMC can be significantly increased by using pentaerythritol triacrylate (PETA) …
Number of citations: 16 onlinelibrary.wiley.com
E Bat, J Feijen, DW Grijpma - Biomacromolecules, 2010 - ACS Publications
… To enhance network formation of PTMC upon gamma irradiation, we used pentaerythritol triacrylate (PETA) as a cross-linking aid. Gamma irradiation of PETA at 25 kGy yielded gel …
Number of citations: 27 pubs.acs.org
P Erkoc, YN Odeh, N Alrifai, O Zirhli… - Journal of Applied …, 2020 - Wiley Online Library
… Herein, a new, photocurable 3D printer ink mainly based on pentaerythritol triacrylate (PETA) is reported. To achieve rapid curing needed for 3D printing process, high performance …
Number of citations: 18 onlinelibrary.wiley.com
C Chen, L Garber, M Smoak, C Fargason… - … Engineering Part A, 2015 - liebertpub.com
… The impact of varying HA concentration in the pentaerythritol triacrylate-co-trimethylolpropane (PETA) polymer on morphology is illustrated using scanning electron microscopy (SEM) …
Number of citations: 28 www.liebertpub.com
X Wang, C Tzoganakis… - Journal of Applied Polymer …, 1996 - Wiley Online Library
… the possibility of producing branched polypropylene (PP) by a reactive extrusion (REX) process, isotactic PP was reacted with a polyfunctional monomer, pentaerythritol triacrylate (PETA…
Number of citations: 170 onlinelibrary.wiley.com
BN Kolarz, M Wojaczyńska - Polymer, 1998 - Elsevier
The swelling and porosity change of the pentaerythritol triacrylate (PENTA) homopolymer and PENTA-butyl acrylate (BA) copolymers were investigated as a function of PENTA content (…
Number of citations: 15 www.sciencedirect.com
J Nie, LÅ Lindén, JF Rabek… - Acta Odontologica …, 1999 - Taylor & Francis
… We have also studied photocuring of a mixture of TAEI with pentaerythritol triacrylate (PETA). The polymerization parameters (Table 6), as well as shrinkage (Table 7) and hardness …
Number of citations: 5 www.tandfonline.com
Q Ni, X Zhu, Y Wang, Z Liu - Journal of Polymer Research, 2011 - Springer
Isotactic polypropylene(PP)/glass fiber(GF) composites were modified by grafting polymerization of polyfunctional monomer, pentaerythritol triacrylate (PETA), in the presence of 2,5-…
Number of citations: 17 link.springer.com
K Li, Y Shen, G Fei, H Wang, J Li - Progress in Organic Coatings, 2015 - Elsevier
Castor oil (CO)/pentaerythritol triacrylate (PETA)-based UV curable waterborne polyurethane acrylate (UV-WPUA) was prepared by using isophorone diisocyanate (IPDI), poly(…
Number of citations: 108 www.sciencedirect.com
YT Shin, MG Hong, JJ Choi, WK Lee… - Korean Chemical …, 2011 - koreascience.kr
… Subsequently, acrylic terminated prepolymers were prepared by capping the NCO groups of polyurethane prepolymers with different moles of pentaerythritol triacrylate (0~ 0.024 moles) …
Number of citations: 19 koreascience.kr

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